2-Methylcysteine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a methyl ester group, an amino group, and a thiol group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester .
Industrial Production Methods
In an industrial setting, the production of amino acid methyl esters can be achieved through various methods, including the use of protic acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins such as Amberlyst™-15 are also employed for this purpose .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of ®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-amino-3-mercaptopropanoic acid
- 2-Methyl-2-amino-3-mercaptopropanoic acid ethyl ester
- 2-Methyl-2-amino-3-mercaptopropanoic acid isopropyl ester
Uniqueness
®-2-Methyl-2-amino-3-mercaptopropanoic acid methyl ester is unique due to its specific stereochemistry and the presence of the methyl ester group, which can influence its reactivity and interactions with biological molecules. This compound’s distinct combination of functional groups makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO2S/c1-5(6,3-9)4(7)8-2/h9H,3,6H2,1-2H3/t5-/m0/s1 |
InChI Key |
KHCNYFGFJOBTEL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@](CS)(C(=O)OC)N |
Canonical SMILES |
CC(CS)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.